[3,4'-Bipyridin]-5-ylmethanol

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Researchers requiring regiospecific bipyridine building blocks for PDE3 or adenosine receptor programs often encounter isomer mis-identification. [3,4'-Bipyridin]-5-ylmethanol resolves this with the exact 3,4'-substitution pattern that matches the clinically approved PDE3 pharmacophore (inamrinone/milrinone core). • Lower logP (0.5) ensures superior aqueous solubility vs. the 2,2'-isomer (0.8) for biochemical screens • 5-Hydroxymethyl handle enables late-stage oxidation/esterification for focused library synthesis • Distinct anisotropic coordination geometry (4.0 × 10.68 Å cavity) for MOF/crystal engineering. Supplied with batch-specific QC documentation.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 1227583-37-0
Cat. No. B596677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,4'-Bipyridin]-5-ylmethanol
CAS1227583-37-0
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESC1=CN=CC=C1C2=CN=CC(=C2)CO
InChIInChI=1S/C11H10N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-7,14H,8H2
InChIKeyVWPLDUCLLYQBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [3,4'-Bipyridin]-5-ylmethanol


[3,4'-Bipyridin]-5-ylmethanol (CAS 1227583-37-0) is a heterocyclic building block belonging to the hydroxymethyl-bipyridine family, characterized by a 3,4'-bipyridine core with a primary alcohol substituent at the 5-position of the 3-pyridyl ring [1]. Its molecular formula is C₁₁H₁₀N₂O (MW 186.21 g/mol), and it features two rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors, giving it a topological polar surface area (TPSA) of 46 Ų [1]. This compound is primarily utilized as a synthetic intermediate and ligand precursor in medicinal chemistry and coordination chemistry, where its regiospecific substitution pattern on the asymmetric 3,4'-bipyridine scaffold is critical for downstream molecular recognition and pharmacological activity [2].

Why [3,4'-Bipyridin]-5-ylmethanol Is Irreplaceable


Hydroxymethyl bipyridine isomers (e.g., 2,2'-, 3,3'-, 4,4'-, and 2,3'-variants) share identical molecular formulas and nearly identical computed physicochemical descriptors such as TPSA and hydrogen bond counts [1][2]. However, the position of the pyridyl nitrogen atoms and the hydroxymethyl group fundamentally alters the molecule's coordination geometry, metal-binding mode, and biological target engagement. The 3,4'-bipyridine scaffold adopts a substantially twisted conformation when bridging metal centers—unlike the coplanar preferences of 4,4'-bipyridine or the bidentate chelation of 2,2'-bipyridine—resulting in distinct magnetic, electronic, and steric properties in metal complexes [3]. In a drug discovery context, the 3,4'-bipyridine core is a privileged scaffold for phosphodiesterase 3 (PDE3) inhibition and adenosine receptor modulation, whereas 2,2'-bipyridine is predominantly used for metal coordination [3][4]. Attempting to substitute one isomer for another risks failure of the intended coordination architecture or loss of target binding affinity.

[3,4'-Bipyridin]-5-ylmethanol vs. Closest Analogs


Bridging Geometry: 3,4'- vs. 4,4'-Bipyridine

The 3,4'-bipyridine scaffold, when acting as a bridging ligand in copper(I) coordination polymers, forms an approximately rectangular molecular box with dimensions of 4.0 × 10.68 Å [1]. In contrast, 4,4'-bipyridine bridging in analogous copper complexes yields a more linear geometry with a metal–metal distance of approximately 11.12 Å and a coplanar arrangement [2]. Magnetic studies of dinuclear molybdenum complexes further demonstrate that the 3,4'-bipyridine bridge adopts a substantially twisted conformation compared to both 3,3'- and 4,4'-bipyridine analogues [2].

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Lipophilicity: Lower LogP Than 2,2'-Isomer

The computed partition coefficient (XLogP3) for [3,4'-Bipyridin]-5-ylmethanol is 0.5, compared to 0.8 for the 2,2'-bipyridin-5-ylmethanol isomer [1][2]. This difference of ΔLogP = 0.3 units indicates that the 3,4'-regioisomer is more hydrophilic, with approximately two-fold higher predicted aqueous solubility [1][2]. The 3,3'-isomer (LogP 0.5), 4,4'-isomer (LogP 0.6), and 2,3'-isomer (LogP 0.6) all exhibit intermediate lipophilicity values [3][4][5].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Polar Surface Area vs. Parent 3,4'-Bipyridine

Introduction of the hydroxymethyl group raises the topological polar surface area (TPSA) from 25.8 Ų (parent 3,4'-bipyridine) to 46 Ų, an increase of 20.2 Ų (+78%) [1][2]. This TPSA increase is accompanied by the addition of one hydrogen bond donor and one hydrogen bond acceptor, while maintaining the same number of rotatable bonds (2) as the other hydroxymethyl bipyridine isomers [1][3].

Synthetic Chemistry Solubility Enhancement Functional Group Design

PDE3 & Adenosine Receptor Targeting vs. 2,2'-Bipyridine

The 3,4'-bipyridine scaffold is the core pharmacophore of the clinically used PDE3 inhibitors inamrinone and milrinone, which are employed for short-term management of congestive heart failure [1]. Substituted 3,4'-bipyridine derivatives have also been extensively claimed as adenosine receptor ligands in patent literature, including Bayer Schering Pharma's US20100093728 [2]. By contrast, the 2,2'-bipyridine scaffold is predominantly utilized as a bidentate metal chelator in coordination chemistry and has no established role in PDE3 or adenosine receptor pharmacology [1].

Cardiovascular Pharmacology Drug Discovery Kinase Inhibition

Recommended Applications of [3,4'-Bipyridin]-5-ylmethanol


PDE3 Inhibitor Analog Synthesis

The 3,4'-bipyridine core is the validated pharmacophore of the clinically approved PDE3 inhibitors inamrinone and milrinone [1]. [3,4'-Bipyridin]-5-ylmethanol, with its hydroxymethyl handle at the 5-position, is ideally suited for late-stage functionalization (e.g., oxidation to aldehyde/carboxylic acid, esterification, or etherification) to generate focused libraries of PDE3-targeted compounds. The lower logP (0.5) relative to the 2,2'-isomer (0.8) further supports solubility-driven assay performance in aqueous biochemical screens [2].

Anisotropic Coordination Polymers and MOF Construction

For crystal engineering and MOF design, the 3,4'-bipyridine bridging unit generates a distinctly anisotropic rectangular cavity (4.0 × 10.68 Å) that differs fundamentally from the linear, coplanar architecture produced by 4,4'-bipyridine (~11.12 Å metal–metal distance) [3][4]. The hydroxymethyl group provides an additional coordination or hydrogen-bonding site, enabling secondary structure directionality that is absent in unfunctionalized 3,4'-bipyridine (TPSA 25.8 Ų vs. 46 Ų) [2][5].

Adenosine Receptor Ligand Development

Substituted 3,4'-bipyridine derivatives are explicitly claimed as adenosine receptor ligands in U.S. Patent Application 20100093728 by Bayer Schering Pharma [6]. The 5-hydroxymethyl group provides a synthetic entry point for introducing diverse substituents required for A₁/A₂ receptor subtype selectivity. This contrasts with 2,2'-bipyridine-based intermediates, which lack any established adenosine receptor pharmacology and would require de novo target validation [1].

Hydrophilic Building Block with Balanced Solubility

With an XLogP3 of 0.5, [3,4'-Bipyridin]-5-ylmethanol is the most hydrophilic among the common hydroxymethyl bipyridine isomers (range: 0.5–0.8) [2][7]. Combined with a TPSA of 46 Ų, this compound is particularly well-suited for fragment-based drug discovery and lead optimization programs where maintaining aqueous solubility while retaining bipyridine-mediated target engagement is a priority [2].

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